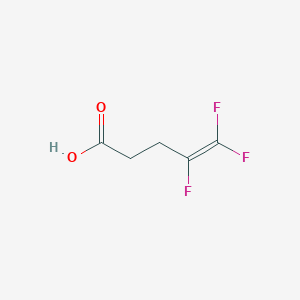
4,5,5-trifluoropent-4-enoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 4,5,5-Trifluoropent-4-enoic Acid and its analogues involves complex chemical processes. A method for preparing α-substituted 5,5-difluoro-4-pentenoic acid esters, which are closely related to this compound, has been developed. This process uses ester enolates and 3,3,3-trifluoropropene, allowing further modification to produce α-disubstituted analogues (Kendrick & Kolb, 1989).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, has been determined using X-ray analysis. This analysis reveals specific packing and hydrogen bond interactions (Foces-Foces et al., 1996).
Chemical Reactions and Properties
Trifluoroacetic acid, closely related to this compound, exhibits unique properties and reactions, such as forming stable hydrates and undergoing structural changes upon deuteration (Mootz & Schilling, 1992). Furthermore, the trifluoromethyl group in similar compounds can influence the reactivity, as seen in various hydrolysis reactions (Longridge & Nicholson, 1990).
Physical Properties Analysis
The physical properties of fluorinated compounds like this compound are unique, often leading to the formation of distinct phases and structures. For instance, compounds with partially perfluorinated chains exhibit special phase behaviors, such as cubic and hexagonal columnar phases, due to their ability to self-assemble into ordered superstructures (Zhou et al., 2007).
Chemical Properties Analysis
The chemical properties of fluorinated compounds like this compound are impacted by their fluorine content. Tris(pentafluorophenyl)borane, for instance, is used as a catalyst in various organic reactions due to its unique properties as a boron Lewis acid (Erker, 2005).
Scientific Research Applications
Biosynthesis of Mycobacterial Mycolic Acids : 4,5,5-Trifluoropent-4-enoic acid is a key intermediate in the biosynthesis of mycobacterial mycolic acids, as shown in the study on the synthesis of specific cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).
Chemical Synthesis and Reactions : The usefulness of 5,5,5-Trifluorolaevulic acid in scientific research has been demonstrated in studies involving its preparation, dehydration, and subsequent chemical reactions (Brown et al., 1960).
Synthesis of Fluorinated Monomers : Derivatives such as 4,5,5-trifluoropent-4-ene-1-trimethoxysilane and 4,5,5-trifluoropent-4-ene-1-triethoxysilane are used in the synthesis of fluorinated monomers and their radical copolymerization with vinyl (Guiot et al., 2006).
Inhibition of Enzymatic Activity : 4-Amino-hex-5-enoic acid, a structurally related compound, acts as a selective inhibitor of rat brain 4-aminobutyrate aminotransferase, causing irreversible loss of enzymatic activity (Lippert et al., 1977).
Synthesis of Heterocycles : The bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids can efficiently prepare 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles under mild conditions (Schmidt et al., 2006).
Organic Chemistry : Tris(pentafluorophenyl)borane is used as a catalyst in reactions like hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).
Synthesis of Optically Pure Compounds : The synthesis of enantiomerically pure trihydroxyoctadec-6-enoic acid has potential applications in chemical research (Srinivas et al., 2017).
Biologically Active Derivatives : The oxidative cyclization of 4-arylbut-3-enoic acids allows for the synthesis of biologically active derivatives (Singh et al., 2012).
Study of Chemical Stability : Under alkaline conditions, this compound undergoes a reaction involving intramolecular hydride transfer from a carbon atom carrying a trifluoromethyl substituent (Longridge & Nicholson, 1990).
Activation of Enzymes : HTFOA is a powerful activator of 5-lipoxygenase from potato tubers, with maximum activation at about 0.1 mM (Butovich et al., 1991).
Mechanism of Action
Safety and Hazards
4,5,5-Trifluoropent-4-enoic Acid may cause irritation to the skin, eyes, and respiratory tract . After contact, it should be immediately washed off with water . When using it, chemical safety goggles, protective gloves, and protective clothing should be worn . Inhalation or ingestion of this compound should be avoided . It should be used in a well-ventilated place and stored in a safety cabinet or fume hood . In case of an accident or discomfort, immediate medical attention should be sought, and the safety data sheet of this compound should be shown .
properties
IUPAC Name |
4,5,5-trifluoropent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382089 | |
| Record name | 4,5,5-trifluoropent-4-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110003-22-0 | |
| Record name | 4,5,5-trifluoropent-4-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110003-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5,5-trifluoropent-4-enoic acid being a substrate for ACS from Gordonia sp. strain NB4-1Y?
A1: This finding is significant because it provides evidence for a potential microbial metabolic pathway for certain Perfluoroalkyl and polyfluoroalkyl substances (PFAS). The study demonstrated that ACS from Gordonia sp. strain NB4-1Y could catalyze the formation of a CoA adduct with this compound []. This suggests that this fluorinated carboxylate, a potential intermediate in PFAS degradation, can be activated by ACS, possibly initiating further breakdown through β-oxidation and defluorination. This discovery contributes valuable insights into the microbial metabolism of PFAS and may aid in developing bioremediation strategies for these environmentally persistent chemicals.
Q2: How does the structure of this compound relate to its activity with ACS?
A2: While the exact impact of this compound's structure on its interaction with ACS requires further investigation, the study did observe a general trend: fluorination of carboxylates led to a 90–98% decrease in the catalytic efficiency (kcat) of ACS compared to their non-fluorinated counterparts []. This suggests that the presence of fluorine atoms may hinder the enzyme's ability to efficiently process the substrate, possibly due to altered binding affinities or reaction kinetics. Further research, including structural studies and computational modeling, could help elucidate the specific structural features impacting the interaction between this compound and ACS.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
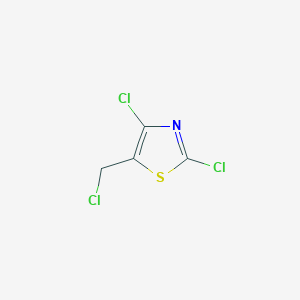
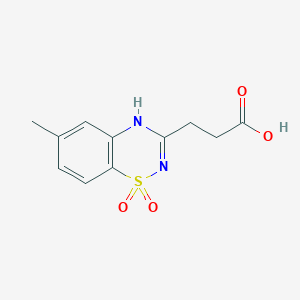

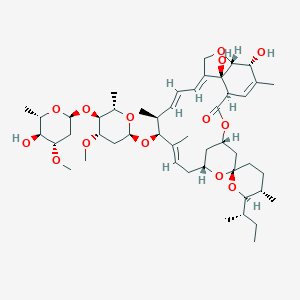
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)



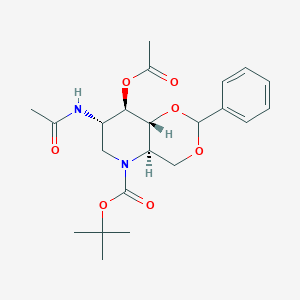
![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

